

# The Immunomodulatory Landscape of N1-Methylpseudouridine (m1Ψ): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The incorporation of modified nucleosides into messenger RNA (mRNA) has been a pivotal advancement in the development of mRNA-based therapeutics and vaccines. Among these, N1-methylpseudouridine (m $1\Psi$ ) has emerged as a critical component, significantly enhancing the efficacy and safety of these novel modalities. This technical guide provides an in-depth exploration of the immunomodulatory properties of m $1\Psi$ , detailing its interactions with the innate immune system, summarizing quantitative data on its effects, and providing comprehensive experimental protocols for its characterization.

## Attenuation of Innate Immune Sensing by m1Ψ

The innate immune system has evolved a sophisticated network of pattern recognition receptors (PRRs) to detect foreign nucleic acids, including viral RNA. Unmodified single-stranded and double-stranded RNA can trigger these sensors, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which can inhibit protein translation and lead to adverse inflammatory responses. The strategic substitution of uridine with  $m1\Psi$  in synthetic mRNA molecules effectively dampens this innate immune recognition.

## **Toll-Like Receptors (TLRs)**



Endosomal TLRs, such as TLR3, TLR7, and TLR8, are key sensors of viral RNA. Unmodified uridine-rich ssRNA is a potent activator of TLR7 and TLR8, while dsRNA byproducts from in vitro transcription can activate TLR3. The presence of the methyl group at the N1 position of the pseudouridine base in m1Ψ-modified mRNA sterically hinders the binding of the mRNA to these TLRs.[1][2][3] This disruption of receptor-ligand interaction is a primary mechanism by which m1Ψ-mRNA evades innate immune detection in the endosome, leading to a significant reduction in downstream inflammatory signaling and cytokine production.[4][5]

## **RIG-I-Like Receptors (RLRs)**

Cytosolic sensors, including Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5), detect viral RNA in the cytoplasm. RIG-I typically recognizes short dsRNA with a 5'-triphosphate cap. While m1Ψ-containing RNA can still bind to RIG-I, it fails to induce the conformational changes necessary for its activation and downstream signaling.[6] This results in a blunted IFN response. Uridine modifications, including m1Ψ, diminish the recognition of dsRNA by sensors like RIG-I.[7][8][9]

## Protein Kinase R (PKR)

PKR is a cytosolic sensor that, upon binding to dsRNA, becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 $\alpha$ ). This phosphorylation leads to a global shutdown of protein synthesis, a cellular defense mechanism to inhibit viral replication. The incorporation of m1 $\Psi$  into mRNA mitigates the activation of PKR, thereby preventing the repression of translation initiation.[4][10] This contributes to the observed increase in protein expression from m1 $\Psi$ -modified mRNA.

## Quantitative Impact of m1Ψ on Immune Responses

The immunomodulatory effects of  $m1\Psi$  have been quantified across numerous studies, demonstrating a consistent reduction in innate immune activation and an enhancement of desired adaptive responses. The following table summarizes key quantitative findings from comparative studies of unmodified and  $m1\Psi$ -modified mRNA.



| Parameter             | Cell/System<br>Type             | Unmodified<br>mRNA        | m1Ψ-<br>modified<br>mRNA     | Fold<br>Change/Obs<br>ervation                                                    | Citation     |
|-----------------------|---------------------------------|---------------------------|------------------------------|-----------------------------------------------------------------------------------|--------------|
| Protein<br>Expression | Various cell<br>lines & in vivo | Baseline                  | 10- to 100-<br>fold increase | Enhanced<br>translation                                                           | [4][11]      |
| IFN-α<br>Production   | Non-human<br>primates           | Higher levels             | Lower levels                 | Unmodified mRNA is a more potent inducer of IFN-α.                                | [10][12]     |
| IFN-β mRNA<br>Levels  | 293T cells                      | Significantly<br>elevated | Significantly reduced        | High m1Ψ<br>modification<br>ratio leads to<br>the lowest<br>IFN-β levels.         | [13]         |
| IL-6<br>Secretion     | Human ASM<br>cells, NHPs        | Baseline/Low<br>er levels | Higher levels                | m1Ψ-mRNA can induce higher IL-6, potentially due to LNP formulation.              | [10][12][14] |
| TNF-α<br>Secretion    | RAW 264.7<br>macrophages        | Elevated                  | Significantly reduced        | m1Ψ<br>modification<br>reduces TNF-<br>α production.                              | [13][15]     |
| RIG-I mRNA<br>Levels  | 293T cells                      | Significantly<br>elevated | Significantly<br>reduced     | High m1Ψ<br>modification<br>ratio<br>effectively<br>reduces RIG-<br>I expression. | [13]         |



| Dendritic Cell<br>Maturation<br>(CD80/CD86) | Human<br>monocyte-<br>derived DCs | Baseline<br>activation     | Higher<br>expression                                       | Mature DCs<br>show high<br>expression of<br>CD80 and<br>CD86.       | [6][16] |
|---------------------------------------------|-----------------------------------|----------------------------|------------------------------------------------------------|---------------------------------------------------------------------|---------|
| Anti-WT1 IgG<br>Antibodies                  | BALB/c mice                       | No significant<br>response | Low but significant antibody levels (with ψ- modification) | ψ- modification, but not m1ψ, broke immune tolerance in this model. | [17]    |

## **Signaling Pathway Visualizations**

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by  $m1\Psi$  modification.



Click to download full resolution via product page

Caption: Toll-Like Receptor (TLR) Signaling Pathway Modulation by m1Ψ.





Click to download full resolution via product page

Caption: RIG-I-Like Receptor (RLR) Signaling Pathway Modulation by m1Ψ.



Click to download full resolution via product page

Caption: Protein Kinase R (PKR) Pathway Modulation by m1Ψ.

## **Detailed Experimental Protocols**

The following sections provide detailed methodologies for key experiments used to characterize the immunomodulatory properties of m1Ψ-modified mRNA.



## In Vitro Transcription of m1Ψ-Modified mRNA

Objective: To synthesize m1Ψ-modified mRNA from a DNA template.

#### Materials:

- Linearized plasmid DNA template or PCR-generated DNA template with a T7 promoter
- N1-Methylpseudo-UTP (m1ΨTP)
- ATP, CTP, GTP
- T7 RNA Polymerase
- 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT)
- RNase Inhibitor
- · DNase I, RNase-free
- Nuclease-free water
- RNA purification kit (e.g., spin column-based)

#### Protocol:

- Assemble the transcription reaction at room temperature in the following order:
  - Nuclease-free water to a final volume of 20 μL
  - 4 μL of 5x Transcription Buffer
  - 2 μL of 100 mM DTT
  - $\circ$  A mixture of NTPs: 2 μL of 10 mM ATP, 2 μL of 10 mM CTP, 2 μL of 10 mM GTP, and 2 μL of 10 mM m1ΨTP (for complete U substitution)
  - 1 μg of linearized DNA template



- 1 μL of RNase Inhibitor
- 2 μL of T7 RNA Polymerase
- Mix gently by pipetting and incubate at 37°C for 2-4 hours.
- Add 1 μL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
- Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
- Elute the purified mRNA in nuclease-free water.
- Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop) and its integrity via gel electrophoresis.



Click to download full resolution via product page

Caption: In Vitro Transcription (IVT) Workflow for m1Ψ-mRNA Synthesis.

# Transfection of Dendritic Cells with mRNA via Electroporation

Objective: To deliver unmodified or  $m1\Psi$ -modified mRNA into dendritic cells (DCs) for functional assays.

#### Materials:

- Immature monocyte-derived DCs
- Unmodified and m1Ψ-modified mRNA
- Electroporation system (e.g., Nucleofector™)
- Electroporation cuvettes



- Appropriate nucleofection solution (e.g., P3 Primary Cell Solution)
- DC culture medium (e.g., RPMI 1640 + 10% FBS, GM-CSF, IL-4)
- Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, PGE2)

#### Protocol:

- Harvest immature DCs and count the cells.
- Centrifuge the required number of cells (e.g., 2 x 10<sup>6</sup> cells per transfection) at 90 x g for 10 minutes.
- Resuspend the cell pellet in the recommended volume of room temperature nucleofection solution.
- Add the desired amount of mRNA (e.g., 2-5 μg) directly to the electroporation cuvette.
- Immediately add the cell suspension to the cuvette containing the mRNA and mix gently.
- Place the cuvette in the electroporator and apply the appropriate program for DCs (e.g., CB-150 for mRNA).
- Immediately after electroporation, add 500  $\mu$ L of pre-warmed DC culture medium to the cuvette and gently transfer the cells to a culture plate.
- Incubate the cells at 37°C in a CO2 incubator.
- For maturation, the medium can be supplemented with a maturation cocktail 4-6 hours post-transfection.
- Analyze the cells at desired time points (e.g., 24-48 hours) for protein expression, maturation markers, or cytokine production.[1]

## Quantification of Cytokine Production by ELISA

Objective: To measure the concentration of specific cytokines (e.g., TNF- $\alpha$ , IL-6, IFN- $\beta$ ) in the supernatant of transfected DCs.



#### Materials:

- Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
- 96-well ELISA plates
- Cell culture supernatants from transfected DCs
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay diluent (e.g., PBS with 10% FBS)
- Stop solution (e.g., 2N H2SO4)
- Microplate reader

#### Protocol:

- Coat a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the plate with assay diluent for 1-2 hours at room temperature.
- · Wash the plate three times.
- Prepare a standard curve by serially diluting the cytokine standard in assay diluent.
- Add the standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
- · Wash the plate five times.
- Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
- Wash the plate five times.



- Add streptavidin-HRP conjugate and incubate for 30 minutes in the dark.
- Wash the plate seven times.
- Add TMB substrate and incubate until color develops (5-15 minutes).
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm on a microplate reader.
- Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[5][18]

## **Analysis of Dendritic Cell Maturation by Flow Cytometry**

Objective: To assess the activation state of DCs by measuring the surface expression of maturation markers.

#### Materials:

- Transfected DCs
- FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies against DC maturation markers (e.g., anti-CD80, anti-CD86, anti-HLA-DR) and corresponding isotype controls
- Flow cytometer

#### Protocol:

- Harvest the transfected DCs at the desired time point (e.g., 24-48 hours).
- Wash the cells with cold FACS buffer.
- Resuspend the cells in FACS buffer to a concentration of 1 x 10<sup>6</sup> cells/100 μL.
- Add the fluorochrome-conjugated antibodies to the cell suspension and incubate for 30 minutes on ice in the dark. Include isotype control stains in parallel.



- Wash the cells twice with FACS buffer.
- Resuspend the cells in an appropriate volume of FACS buffer for analysis.
- Acquire the data on a flow cytometer.
- Analyze the data using appropriate software to determine the percentage of cells expressing
  the maturation markers and the mean fluorescence intensity (MFI).[3][19][20]

## Conclusion

The incorporation of N1-methylpseudouridine into mRNA represents a significant breakthrough in overcoming the challenges of innate immunogenicity that have historically hindered the therapeutic application of mRNA. By dampening the activation of key innate immune sensors such as TLRs, RIG-I, and PKR, m1 $\Psi$  modification reduces the production of inhibitory type I interferons and pro-inflammatory cytokines. This leads to enhanced mRNA stability and translational efficiency, ultimately resulting in more robust and durable protein expression. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of m1 $\Psi$  and other novel RNA modifications, paving the way for the development of safer and more effective mRNA-based medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Guideline for Nucleofection of dendritic cells | Lonza [bioscience.lonza.com]
- 2. Quantification of cytokine mRNA expression by RT PCR in samples of previously frozen blood PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. bowdish.ca [bowdish.ca]

## Foundational & Exploratory





- 6. A protocol for generation of clinical grade mRNA-transfected monocyte-derived dendritic cells for cancer vaccines PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Item Stepwise Protocol for In Vitro Transcription of Modified mRNAs figshare Figshare [figshare.com]
- 10. To modify or not to modify—That is still the question for some mRNA applications PMC [pmc.ncbi.nlm.nih.gov]
- 11. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunogenicity and innate immunity to high-dose and repeated vaccination of modified mRNA versus unmodified mRNA PMC [pmc.ncbi.nlm.nih.gov]
- 13. N1-methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor necrosis factor-alpha enhances mRNA expression and secretion of interleukin-6 in cultured human airway smooth muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DC Maturation: A Brief Comparison between Three Different Processes [scirp.org]
- 17. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 19. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies PMC [pmc.ncbi.nlm.nih.gov]
- 20. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Immunomodulatory Landscape of N1-Methylpseudouridine (m1Ψ): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404889#understanding-the-immunomodulatory-properties-of-m1]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com